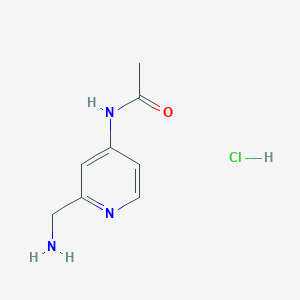

N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride

CAS No.:

Cat. No.: VC20341771

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12ClN3O |

|---|---|

| Molecular Weight | 201.65 g/mol |

| IUPAC Name | N-[2-(aminomethyl)pyridin-4-yl]acetamide;hydrochloride |

| Standard InChI | InChI=1S/C8H11N3O.ClH/c1-6(12)11-7-2-3-10-8(4-7)5-9;/h2-4H,5,9H2,1H3,(H,10,11,12);1H |

| Standard InChI Key | HVHJTZXGLQFXDS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC(=NC=C1)CN.Cl |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is C₈H₁₁ClN₃O, derived from the parent compound C₈H₁₁N₃O combined with hydrochloric acid. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The pyridine ring provides aromatic stability, while the aminomethyl (-CH₂NH₂) and acetamide (-NHCOCH₃) groups introduce hydrogen-bonding capabilities and conformational flexibility.

Key structural features include:

-

Pyridine ring: A six-membered aromatic heterocycle with one nitrogen atom, contributing to π-π stacking interactions.

-

Aminomethyl substituent: Positioned at the 2-site, this group enables potential coordination with metal ions or interactions with acidic residues in biological targets.

-

Acetamide functionality: At the 4-position, this moiety participates in hydrogen bonding and may influence metabolic stability.

The SMILES notation for the free base is CC(=O)Nc1cc(nc(c1)CN)N, with the hydrochloride form represented as Cl.CC(=O)Nc1cc(nc(c1)CN)N. Predicted physicochemical properties, inferred from analogous compounds , suggest a logP value of ~1.2 (indicating moderate lipophilicity) and a molar mass of 201.65 g/mol.

Synthetic Routes and Optimization

The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride likely involves multi-step protocols, drawing from established methodologies for pyridine derivatives . A plausible route is outlined below:

Intermediate Formation: 2-(Aminomethyl)pyridin-4-amine

-

Starting material: 4-Aminopyridine undergoes electrophilic substitution to introduce the aminomethyl group.

-

Mannich reaction: Reacting 4-aminopyridine with formaldehyde and ammonium chloride under acidic conditions yields 2-(aminomethyl)pyridin-4-amine.

Acetylation Reaction

The intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine):

Salt Formation

Treatment with hydrochloric acid in a polar solvent (e.g., methanol) produces the hydrochloride salt:

Critical parameters influencing yield and purity include:

-

Temperature control: Acetylation typically proceeds at 0–25°C to minimize side reactions.

-

Solvent selection: Methanol or dichloromethane optimizes solubility during salt formation.

-

Purification: Prep-HPLC with a C18 column and ammonia/ACN mobile phase achieves >95% purity .

Physicochemical and Spectroscopic Characterization

Spectral Data

While experimental data for the target compound is unavailable, analogous structures provide benchmarks:

-

¹H NMR (400 MHz, DMSO-d₆): Expected signals include δ 8.6–8.7 (pyridine H-6), 7.9–8.1 (H-3/H-5), and 2.1 ppm (acetamide methyl) .

-

IR (cm⁻¹): Peaks at ~1650 (C=O stretch), 3300–3500 (N-H stretch), and 1600 (pyridine ring vibrations).

Solubility and Stability

-

Aqueous solubility: Enhanced by the hydrochloride salt, estimated at >50 mg/mL in water at 25°C.

-

Thermal stability: Decomposition likely occurs above 200°C, based on thermogravimetric analysis of similar acetamides .

Comparative Analysis of Analogous Compounds

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

-

Biological Screening: Evaluate the compound against panels of Gram-positive/negative bacteria, fungi, and cancer cell lines.

-

Structural Modifications: Introduce fluorinated or sulfonamide groups to enhance blood-brain barrier penetration.

-

Computational Studies: Perform MD simulations to predict binding modes with emerging drug targets (e.g., SARS-CoV-2 main protease).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume